methyl 2-(3-methyl-2,6-dioxo-7-pentyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate - 1013763-41-1

methyl 2-(3-methyl-2,6-dioxo-7-pentyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Catalog Number: EVT-3532353
CAS Number: 1013763-41-1
Molecular Formula: C20H28N6O4
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions

References Design, synthesis, and biological evaluation of new 8-heterocyclic xanthine derivatives as highly potent and selective human A2B adenosine receptor antagonists. ANTIOXIDANT AND ANTI-INFLAMMATORY PROPERTIES OF A SERIES OF NEW7,8-DISUBSTITUTED THEOPHYLLINE CONTAINING A PYRAZOLE RING Expression, Pharmacological Profile, and Functional Coupling of A2B Receptors in a Recombinant System and in Peripheral Blood Cells Using a Novel Selective Antagonist Radioligand, [3H]MRE 2029-F20

1. (R)-2-((8-(3-Aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40) []

    Compound Description: This compound is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor. In vitro studies showed it had an IC50 value of 23.5 nM against DPP-IV and exhibited moderate antihyperglycemic activity compared to the standard drug Linagliptin in an oral glucose tolerance test (OGTT). Further, (R)-40 demonstrated improvement in the pathological state of diabetic mice. []

    Relevance: Both (R)-40 and methyl 2-(3-methyl-2,6-dioxo-7-pentyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate share a central 1,3-disubstituted xanthine core (1,3-dimethylxanthine, also known as theophylline). This structural motif is frequently encountered in compounds targeting DPP-IV, suggesting it may play a crucial role in binding. []

2. Alogliptin []

    Compound Description: Alogliptin is a marketed drug used for treating type 2 diabetes. It functions as a DPP-IV inhibitor, effectively regulating blood sugar levels by preventing the breakdown of incretin hormones. []

    Relevance: While not structurally identical, Alogliptin is a relevant comparison point for methyl 2-(3-methyl-2,6-dioxo-7-pentyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate due to their shared biological target, DPP-IV. The research cited used Alogliptin's binding mode as a basis for designing novel inhibitors, highlighting the importance of understanding structure-activity relationships within this drug class. []

3. Linagliptin []

    Compound Description: Linagliptin is another marketed DPP-IV inhibitor used in managing type 2 diabetes. Like Alogliptin, it helps control blood sugar by increasing the levels of incretin hormones. []

    Relevance: The study used Linagliptin's binding mode, alongside that of Alogliptin, as a template for designing new DPP-IV inhibitors. This approach emphasizes the significance of structural features in achieving potent and selective inhibition of DPP-IV, making Linagliptin relevant for understanding the potential activity of methyl 2-(3-methyl-2,6-dioxo-7-pentyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate. []

4. 2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20) []

    Compound Description: MRE2028F20 exhibits potent and selective antagonism towards the human A2B adenosine receptor (hA2B AR) with a Ki value of 38 nM. It demonstrated good selectivity over other adenosine receptor subtypes (hA1, hA2A, hA3). []

    Relevance: Both MRE2028F20 and methyl 2-(3-methyl-2,6-dioxo-7-pentyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate belong to a class of compounds characterized by an 8-pyrazolyl xanthine core. The presence of various substituents on the pyrazole and xanthine rings highlights the potential for modulating activity and selectivity towards different adenosine receptor subtypes. []

5. N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20) [, ]

    Compound Description: MRE2029F20 acts as a highly potent and selective antagonist of the human A2B adenosine receptor (hA2B AR) with a Ki value of 5.5 nM. It shows excellent selectivity against other adenosine receptor subtypes (hA1, hA2A, hA3). [] This compound has also been used as a radioligand ([3H]MRE 2029-F20) to characterize A2B adenosine receptors in recombinant and native cells, demonstrating its utility in pharmacological studies. []

    Relevance: MRE2029F20 shares the crucial 8-pyrazolyl xanthine scaffold with methyl 2-(3-methyl-2,6-dioxo-7-pentyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate. The presence of a benzodioxole group in MRE2029F20, compared to a simple methyl group on the pyrazole ring in the target compound, highlights how subtle modifications can significantly impact binding affinity and selectivity for adenosine receptor subtypes. []

6. N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20) []

    Compound Description: MRE2030F20 demonstrates high affinity for the human A2B adenosine receptor (hA2B AR) with a Ki value of 12 nM and exhibits excellent selectivity over other adenosine receptor subtypes (hA1, hA2A, hA3). []

    Relevance: MRE2030F20 is structurally very similar to MRE2029F20, both being 8-pyrazolyl xanthine derivatives. The primary difference lies in the position of the dioxolane ring within their respective benzodioxole and dimethoxyphenyl substituents. Comparing MRE2030F20 and MRE2029F20 to methyl 2-(3-methyl-2,6-dioxo-7-pentyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate showcases how changes in the position and type of substituents on the pyrazole and xanthine rings can fine-tune the pharmacological profile of this class of compounds. []

7. Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates []

    Compound Description: This series of compounds, featuring various arylalkyl or alkenyl substituents at the 7-position of the xanthine core, displayed promising antioxidant and anti-inflammatory properties. Notably, compounds with a phenylalyl radical at the 7-position showed potent inhibition of lipid peroxidation, even surpassing the activity of the standard antioxidant Trolox. []

    Relevance: Similar to methyl 2-(3-methyl-2,6-dioxo-7-pentyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate, this series shares the central 1,3-dimethyl-8-(pyrazol-1-yl)xanthine scaffold. The key difference lies in the substitution pattern at the 7-position of the xanthine ring, where this series features various arylalkyl or alkenyl groups instead of the pentyl substituent in the target compound. This structural similarity suggests that modifications at the 7-position could be explored to modulate the pharmacological profile, potentially enhancing antioxidant and anti-inflammatory properties of compounds like methyl 2-(3-methyl-2,6-dioxo-7-pentyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate. []

8. 8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]Kf17837S) []

    Compound Description: [3H]Kf17837S serves as a selective antagonist radioligand for the adenosine A2A receptor. Binding studies in rat striatal membranes revealed high affinity (Kd = 7.1 nM) and saturable binding, demonstrating its utility in studying A2A receptor pharmacology. []

    Relevance: This compound, while not possessing a pyrazole moiety, provides an example of a radiolabeled xanthine derivative used to investigate adenosine receptors. This highlights the potential for developing similar radioligands based on methyl 2-(3-methyl-2,6-dioxo-7-pentyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate, which could be valuable tools for studying specific receptor subtypes. []

9. 3',9'-dibenzyl-6'-selenoxo-3',4',9',10'-tetrahydro-2'H-spiro[cyclohexane-1,12'-[1,3,5,9]tetraaza[7,11]-methano[1,3,5]triazino[1,2-a][1,5]diazocine]-7',11'(6'H,8'H)-dicarbonitrile (Compound 1) []

    Compound Description: This compound, containing a chalcogenamide group, exhibited potential as a treatment for alimentary obesity in a rat model. When administered after a high-fat diet, it led to a significant reduction in body weight, approaching the weight of rats on a standard diet. []

    Relevance: Though structurally distinct from methyl 2-(3-methyl-2,6-dioxo-7-pentyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate, Compound 1's demonstrated anti-obesity effect underscores the diverse range of pharmacological activities that can be achieved through modifications to heterocyclic scaffolds. []

10. 4-(2-Chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Compound 2) []

    Compound Description: Similar to Compound 1, this chalcogenamide-containing compound demonstrated potential anti-obesity effects in a rat model. It contributed to a decrease in body weight after a high-fat diet, though its efficacy was slightly lower than that of Compound 1. []

    Relevance: Although structurally different from methyl 2-(3-methyl-2,6-dioxo-7-pentyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate, Compound 2 highlights the potential for identifying novel anti-obesity agents through exploration of diverse chemical space. The presence of a xanthine moiety within its structure, albeit with different substitutions, suggests potential for exploring related scaffolds for similar pharmacological activities. []

Properties

CAS Number

1013763-41-1

Product Name

methyl 2-(3-methyl-2,6-dioxo-7-pentyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

IUPAC Name

methyl 2-[3-methyl-2,6-dioxo-7-pentyl-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate

Molecular Formula

C20H28N6O4

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C20H28N6O4/c1-7-8-9-10-24-16-17(21-19(24)26-14(4)12(2)13(3)22-26)23(5)20(29)25(18(16)28)11-15(27)30-6/h7-11H2,1-6H3

InChI Key

OGMORGJRZAQXPJ-UHFFFAOYSA-N

SMILES

CCCCCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC(=O)OC)C

Canonical SMILES

CCCCCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC(=O)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.